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1,N6-Ethenoadenine

Fluorescence Spectroscopy Coenzyme Analog NAD+ Probe

1,N6-Ethenoadenine (εA) is the definitive fluorescent adenine surrogate for quantitative biochemical detection. Unlike 2-aminopurine, εA emits at 410 nm, enabling real-time NAD+ hydrolysis monitoring (10-fold fluorescence increase upon cleavage) and direct APNG glycosylase assays—where εA is excised 65-fold more efficiently than ethanoadenine. Its unique metal-coordination chemistry enables Ag(I)-mediated DNA nanoswitch construction. Procure high-purity εA for reproducible results in DNA repair, enzyme kinetics, and nucleic acid probe development.

Molecular Formula C7H5N5
Molecular Weight 159.15 g/mol
CAS No. 13875-63-3
Cat. No. B080853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,N6-Ethenoadenine
CAS13875-63-3
Synonyms1,N(6)-ethenoadenine
epsilonA nucleobase
Molecular FormulaC7H5N5
Molecular Weight159.15 g/mol
Structural Identifiers
SMILESC1=CN2C=NC3=C(C2=N1)NC=N3
InChIInChI=1S/C7H5N5/c1-2-12-4-11-6-5(7(12)8-1)9-3-10-6/h1-4H,(H,9,10)
InChIKeyOGVOXGPIHFKUGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1.6 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,N6-Ethenoadenine (CAS 13875-63-3): Core Properties and Procurement Baseline for εA-Based Research


1,N6-Ethenoadenine (εA, CAS 13875-63-3) is a tricyclic, fluorescent adenine derivative formed by an etheno bridge between the N1 and N6 positions. It serves as a core structure for a family of fluorescent nucleotide and nucleic acid probes [1]. Unlike natural adenine (λex ~260 nm, non-fluorescent), εA exhibits strong fluorescence with excitation at 300 nm and emission at 410 nm, enabling direct detection in biochemical systems [2]. Its fundamental value lies in acting as a detectable surrogate for adenine in enzyme assays and nucleic acid studies, while its formation as an exocyclic DNA adduct from lipid peroxidation or vinyl chloride exposure makes it a critical biomarker and substrate for DNA repair studies [3].

Why 1,N6-Ethenoadenine Cannot Be Simply Substituted by Other Fluorescent Adenine Analogs or Etheno-Base Derivatives


Generic substitution of 1,N6-ethenoadenine (εA) with other fluorescent adenine analogs (e.g., 2-aminopurine) or other etheno-base derivatives (e.g., 3,N4-ethenocytosine, εC) fails due to profound differences in spectroscopic properties, molecular recognition, and biological processing. While 2-aminopurine is a widely used fluorescent adenine analog, εA offers a distinct, red-shifted emission spectrum (410 nm vs. ~370 nm for 2-AP) and a fundamentally different molecular geometry that impacts its interaction with enzymes [1]. Critically, εA and the structurally analogous εC adduct are repaired by entirely separate gene products, as demonstrated by APNG knockout studies, meaning data from one cannot be extrapolated to the other [2]. Furthermore, εA derivatives lack the hydrogen-bonding capability of natural adenine, a limitation that has driven the development of next-generation probes, underscoring that εA's properties are unique and not interchangeable with analogs designed for different recognition profiles [3]. The quantitative evidence below establishes where εA provides a verifiable, differentiated advantage for specific experimental or procurement goals.

1,N6-Ethenoadenine (εA) Quantitative Differentiation Evidence for Scientific Procurement


Fluorescence Quantum Yield Differentiation: 1,N6-Ethenoadenine Mononucleotide (εAMP) vs. Dinucleotide (εNAD+)

The fluorescence quantum yield of the ε-adenine fluorophore is highly dependent on its molecular context. The mononucleotide derivative εAMP exhibits a high quantum yield in aqueous solution, serving as the benchmark for the εA fluorophore's intrinsic brightness [1]. In stark contrast, the dinucleotide εNAD+ exhibits extreme quenching due to intramolecular stacking, with a quantum yield of only 0.028, approximately 8% that of εAMP [2]. This differential quenching is a key property for probing coenzyme conformation and protein interactions.

Fluorescence Spectroscopy Coenzyme Analog NAD+ Probe

Differential DNA Repair Efficiency: 1,N6-Ethenoadenine (εA) vs. 1,N6-Ethanoadenine (EA) by Human APNG

The human DNA repair enzyme alkylpurine-DNA N-glycosylase (APNG) efficiently removes the planar, double-bonded 1,N6-ethenoadenine (εA) adduct from DNA. However, it exhibits significantly lower activity toward the structurally similar 1,N6-ethanoadenine (EA) adduct, which differs only by saturation of the exocyclic ring [1].

DNA Repair Base Excision Repair Alkylpurine-DNA N-Glycosylase

Mutagenic Potency in Bacterial Systems: 1,N6-Ethenoadenine (εA) vs. 3,N4-Ethenocytosine (εC)

While both εA and εC are exocyclic DNA adducts formed by similar mechanisms, their mutagenic potentials differ dramatically in bacterial systems. In Escherichia coli, εC is a significantly more potent mutagen than εA when present in single-stranded DNA [1].

Mutagenesis DNA Adduct Genotoxicity

DNA Duplex Destabilization: 1,N6-Ethenoadenine (εA) vs. Natural Adenine (A)

Incorporation of 1,N6-ethenoadenine (εA) into DNA duplexes, in place of natural adenine, results in a significant reduction in thermal stability, indicating a substantial disruption of standard Watson-Crick base pairing [1]. This property is a direct consequence of the modified base's altered hydrogen-bonding face and geometry.

DNA Thermodynamics Base Pairing Oligonucleotide Synthesis

Metal-Mediated Base Pairing: Stabilization of DNA Duplexes by εA-Ag(I)-T vs. Unmodified Duplex

1,N6-Ethenoadenine (εA) exhibits a unique capability to form stable, metal-mediated base pairs with thymine (T) in the presence of Ag(I) ions, a property not shared by natural adenine. This interaction results in a significant increase in the thermal stability of the DNA duplex, offering a tool for creating metal-responsive DNA structures [1].

Metal-Mediated Base Pairs DNA Nanotechnology Biosensors

Validated Research and Industrial Application Scenarios for 1,N6-Ethenoadenine Based on Quantitative Evidence


Probing NAD+-Dependent Enzyme Mechanisms and Conformational Changes

1,N6-Ethenoadenine (εA) is the core fluorophore for εNAD+, a fluorescent analog of the essential coenzyme NAD+. εNAD+ exhibits a dramatically quenched fluorescence in its folded, stacked conformation (Φ = 0.028, 8% of εAMP) [1]. This intrinsic property allows researchers to monitor conformational changes and protein binding in real-time. For instance, the 10-fold increase in fluorescence intensity upon enzymatic hydrolysis of εNAD+ provides a direct, quantitative readout for NADase activity and can be used to study the binding and release of the coenzyme by dehydrogenases [2]. This scenario is ideal for kinetic and structural studies of a wide range of NAD+/NADH-dependent oxidoreductases.

Investigating Substrate Specificity of Alkylpurine-DNA N-Glycosylase (APNG) in Base Excision Repair

The 1,N6-ethenoadenine (εA) DNA adduct is a highly specific substrate for the human DNA repair enzyme APNG. In contrast, the structurally similar 1,N6-ethanoadenine (EA) adduct is excised 65-fold less efficiently by the same enzyme [3]. This vast difference in repair efficiency makes εA an ideal, well-defined model substrate for quantitative studies of APNG activity and the base excision repair (BER) pathway. Researchers can use oligonucleotides containing a site-specific εA lesion to measure enzyme kinetics, screen for APNG inhibitors, or study the structural basis of substrate recognition, confident in the lesion's established role as a high-efficiency substrate for this specific glycosylase [4].

Engineering Metal-Responsive DNA Nanostructures and Biosensors

Unlike natural adenine, 1,N6-ethenoadenine (εA) acts as a potent bis(monodentate) ligand for metal ions like Ag(I) and Cu(II), enabling the formation of stable, metal-mediated base pairs [5]. When an εA residue is placed opposite a thymine (T) in a DNA duplex, the addition of Ag(I) ions leads to the formation of a binuclear εA-Ag(I)₂-T complex that stabilizes the duplex by 5-6 °C . This quantitative, metal-dependent stabilization can be leveraged to design DNA-based switches, sensors for heavy metal ions, and programmable nanomaterials where the assembly or disassembly of a structure is triggered by the presence of a specific metal. The well-characterized coordination chemistry of εA provides a reliable foundation for these advanced applications.

Site-Specific Fluorescent Labeling of DNA for Mutation Detection

1,N6-Ethenoadenine (εA) can be generated selectively at a target adenine residue in a DNA duplex using a furan-conjugated probe under oxidative conditions [6]. This site-specific formation reaction converts a non-fluorescent adenine into a fluorescent εA lesion (λem ~430 nm). This 'turn-on' fluorescence signal provides a direct and sensitive method for detecting the presence of a specific DNA sequence or a point mutation. This approach has been applied to mutation diagnosis, demonstrating a practical, sequence-specific fluorescent labeling strategy that is directly enabled by the unique chemistry and fluorescence of the εA moiety [7].

Technical Documentation Hub

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